Cas no 2137737-46-1 (3-(2-Azidoethyl)-3-ethyloxetane)

3-(2-Azidoethyl)-3-ethyloxetane 化学的及び物理的性質
名前と識別子
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- EN300-737933
- 3-(2-azidoethyl)-3-ethyloxetane
- 2137737-46-1
- 3-(2-Azidoethyl)-3-ethyloxetane
-
- インチ: 1S/C7H13N3O/c1-2-7(5-11-6-7)3-4-9-10-8/h2-6H2,1H3
- InChIKey: ZCSICDKGXZPCOJ-UHFFFAOYSA-N
- SMILES: O1CC(CC)(CCN=[N+]=[N-])C1
計算された属性
- 精确分子量: 155.105862047g/mol
- 同位素质量: 155.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 4
- 複雑さ: 171
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 23.6Ų
3-(2-Azidoethyl)-3-ethyloxetane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-737933-0.1g |
3-(2-azidoethyl)-3-ethyloxetane |
2137737-46-1 | 95.0% | 0.1g |
$1005.0 | 2025-03-11 | |
Enamine | EN300-737933-0.25g |
3-(2-azidoethyl)-3-ethyloxetane |
2137737-46-1 | 95.0% | 0.25g |
$1051.0 | 2025-03-11 | |
Enamine | EN300-737933-2.5g |
3-(2-azidoethyl)-3-ethyloxetane |
2137737-46-1 | 95.0% | 2.5g |
$2240.0 | 2025-03-11 | |
Enamine | EN300-737933-0.05g |
3-(2-azidoethyl)-3-ethyloxetane |
2137737-46-1 | 95.0% | 0.05g |
$959.0 | 2025-03-11 | |
Enamine | EN300-737933-1.0g |
3-(2-azidoethyl)-3-ethyloxetane |
2137737-46-1 | 95.0% | 1.0g |
$1142.0 | 2025-03-11 | |
Enamine | EN300-737933-0.5g |
3-(2-azidoethyl)-3-ethyloxetane |
2137737-46-1 | 95.0% | 0.5g |
$1097.0 | 2025-03-11 | |
Enamine | EN300-737933-10.0g |
3-(2-azidoethyl)-3-ethyloxetane |
2137737-46-1 | 95.0% | 10.0g |
$4914.0 | 2025-03-11 | |
Enamine | EN300-737933-5.0g |
3-(2-azidoethyl)-3-ethyloxetane |
2137737-46-1 | 95.0% | 5.0g |
$3313.0 | 2025-03-11 |
3-(2-Azidoethyl)-3-ethyloxetane 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
3-(2-Azidoethyl)-3-ethyloxetaneに関する追加情報
Comprehensive Guide to 3-(2-Azidoethyl)-3-ethyloxetane (CAS No. 2137737-46-1): Properties, Applications, and Cutting-Edge Research
The chemical compound 3-(2-Azidoethyl)-3-ethyloxetane (CAS 2137737-46-1) has emerged as a versatile building block in modern organic synthesis and materials science. This azide-functionalized oxetane derivative combines the unique reactivity of both azido and oxetane groups, making it particularly valuable for click chemistry applications and polymer modification. With increasing interest in bioorthogonal chemistry and advanced material design, this compound has gained significant attention from researchers across multiple disciplines.
Structurally, 3-(2-Azidoethyl)-3-ethyloxetane features an oxetane ring (a four-membered cyclic ether) substituted with both ethyl and azidoethyl groups. The presence of the azido functionality enables efficient participation in Huisgen cycloaddition reactions, while the strained oxetane ring offers interesting polymerization characteristics. This dual reactivity profile explains why CAS 2137737-46-1 has become increasingly important in developing functional polymers and smart materials.
Recent studies highlight the compound's utility in creating crosslinked polymer networks with tunable properties. The azide-alkyne click chemistry compatibility of 3-(2-Azidoethyl)-3-ethyloxetane allows for precise modification of material characteristics, addressing current research demands for tailorable material platforms in biomedical and electronic applications. Its thermal stability and controlled reactivity make it particularly suitable for photoinitiated polymerization processes that are revolutionizing 3D printing materials development.
In pharmaceutical research, derivatives of 3-(2-Azidoethyl)-3-ethyloxetane are being explored for drug conjugation strategies and biocompatible material synthesis. The compound's ability to participate in bioorthogonal labeling without interfering with biological systems aligns perfectly with current trends in targeted drug delivery and theranostic agent development. Researchers are particularly interested in how the oxetane moiety might influence the pharmacokinetic properties of resulting conjugates.
The synthesis and handling of 3-(2-Azidoethyl)-3-ethyloxetane require specialized knowledge of azide chemistry safety protocols. While not classified as highly hazardous, proper precautions should be taken when working with this azide-containing compound, especially regarding potential exothermic decomposition. Current good manufacturing practices emphasize controlled environments for production and storage of CAS 2137737-46-1 to ensure both safety and product stability.
Market analysts note growing demand for functionalized oxetane derivatives like 3-(2-Azidoethyl)-3-ethyloxetane, driven by expansion in specialty polymer applications and advanced material development. The compound's unique combination of features positions it well for emerging technologies in flexible electronics, self-healing materials, and stimuli-responsive systems. Several patent applications in recent years highlight its potential in these cutting-edge areas.
From a regulatory perspective, 3-(2-Azidoethyl)-3-ethyloxetane falls into the category of specialty chemicals with no significant restrictions in most jurisdictions. However, researchers and manufacturers should stay informed about evolving regulations concerning azide-containing compounds and reactive intermediates. Proper documentation and safety data sheets are essential for commercial handling of CAS 2137737-46-1.
Future research directions for 3-(2-Azidoethyl)-3-ethyloxetane include exploration of its potential in renewable material formulations and green chemistry applications. The compound's efficiency in polymer network formation could contribute to developing more sustainable material systems. Additionally, its application in surface modification techniques is being investigated for creating advanced anti-fouling coatings and biomimetic interfaces.
For researchers considering working with 3-(2-Azidoethyl)-3-ethyloxetane, it's important to note that proper analytical characterization techniques are crucial. Common methods include NMR spectroscopy (particularly for monitoring the oxetane ring opening), FTIR analysis (for tracking the azide group), and mass spectrometry. These techniques help ensure product quality and monitor reaction progress when using CAS 2137737-46-1 in synthetic applications.
The commercial availability of 3-(2-Azidoethyl)-3-ethyloxetane has improved in recent years, with several specialty chemical suppliers now offering this compound in research quantities. Pricing and purity levels vary, so researchers should carefully evaluate certificates of analysis when sourcing CAS 2137737-46-1. Custom synthesis options are also available for projects requiring specific isotopic labeling or derivative forms of this versatile building block.
In conclusion, 3-(2-Azidoethyl)-3-ethyloxetane represents an exciting example of how carefully designed small molecules can enable significant advances in multiple scientific fields. Its combination of click chemistry compatibility and ring-opening polymerization potential makes CAS 2137737-46-1 particularly valuable for contemporary research challenges. As material science continues to evolve toward more sophisticated and functional systems, the importance of such multifunctional building blocks will likely continue to grow.
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